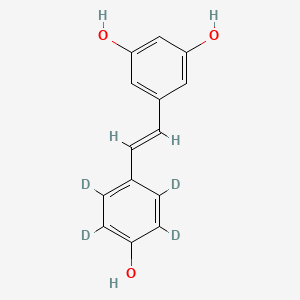

trans-Resveratrol-d4

Vue d'ensemble

Description

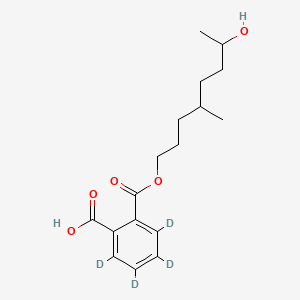

Trans-Resveratrol-d4 is a deuterium-labeled form of resveratrol, a natural polyphenolic phytoalexin . It is found in a variety of plants, including grapes, and exhibits anti-inflammatory, antioxidant, and anticancer activities . It is intended for use as an internal standard for the quantification of trans-resveratrol by GC- or LC-MS .

Synthesis Analysis

A convenient six-step synthesis of trans-resveratrol-d4, starting from commercially available phenol-d6, with an overall yield of 25%, has been described .Molecular Structure Analysis

Quantum-mechanical computations on the electronic structure of trans-resveratrol have been performed. The equilibrium geometries of these bioactive polyphenols are practically planar at their absolute energy minima .Chemical Reactions Analysis

Resveratrol exhibits antioxidative stress properties and can be used as an antioxidant . It has been shown to relieve cardiovascular, aging, and neurological diseases .Physical And Chemical Properties Analysis

Resveratrol is a well-known polyphenol produced as a secondary metabolite by plants . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, resveratrol is named 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol .Applications De Recherche Scientifique

Antioxidant Activity

“trans-Resveratrol-d4” has been found to inhibit free radical formation in HL-60 human promyelocytic leukemia cells . It reduces cell proliferation, produces reactive oxygen species (ROS), and generates DNA single-strand breaks .

Anti-Cancer Properties

This compound has shown potential as an anti-cancer agent. It modulates signaling pathways that limit the spread of tumor cells . It has been found to suppress the proliferation of breast cancer MCF-7 and human prostate cancer DU-145 cells . It also reduces both the incidence and number of tumors in a two-stage mouse model of skin cancer .

Neuroprotective Effects

“trans-Resveratrol-d4” protects nerve cells from damage . It has been highlighted that this compound could ameliorate the consequences of an unhealthy lifestyle caused by an exaggerated caloric intake .

Anti-Aging Properties

This compound generally acts as an anti-aging natural compound . It prolongs lifespan in model organisms including C. elegans, D. melanogaster, and mice .

Diabetes Prevention

“trans-Resveratrol-d4” is useful in the prevention of diabetes . Enhancing glycogen synthesis helps in the efficient storage of glucose as glycogen, which can lower blood glucose levels and reduce the demand for insulin .

Cardiovascular Disease Prevention

“trans-Resveratrol-d4” came to the attention of researchers as a potential chemopreventive agent and a possible explanation for the low incidence of cardiovascular disease (CVD) in French people with a high-fat diet .

Nanoparticle Formulations

To overcome hurdles such as low water solubility, dose-limiting toxicity, low bioavailability, and rapid hepatic metabolism, various nanoparticles have been employed to deliver “trans-Resveratrol-d4”, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .

Anti-Inflammatory Properties

“trans-Resveratrol-d4” is a polyphenolic compound that has gained considerable attention due to its multifaceted therapeutic potential, including anti-inflammatory properties .

Mécanisme D'action

Orientations Futures

Resveratrol has potential therapeutic efficacy in various diseases due to its wide range of biological activities . Its low content in plants and poor oral bioavailability are challenges for its therapeutic use . Biotechnological advances in resveratrol biosynthesis are being explored to overcome these challenges .

Propriétés

IUPAC Name |

5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Resveratrol-d4 | |

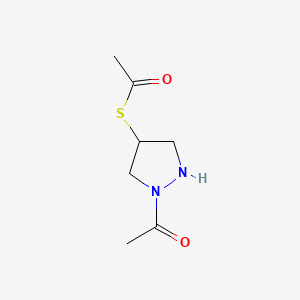

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is trans-Resveratrol-d4 and what is its purpose?

A1: trans-Resveratrol-d4 is a deuterium-labeled analog of trans-resveratrol, a naturally occurring compound found in grapes and red wine. It is specifically designed as a molecular tracer []. This means that its chemical behavior closely mimics that of natural trans-resveratrol, but its unique isotopic composition allows scientists to track its movement and metabolic transformations within biological systems using techniques like mass spectrometry. This makes it a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of trans-resveratrol in organisms.

Q2: What is the molecular formula, weight, and key spectroscopic characteristics of trans-Resveratrol-d4?

A2: The synthesized trans-Resveratrol-d4, chemically named (E)-3',4,5'-trihydroxy-2,3,5,6-tetradeuterostilbene, has a molecular formula of C14H8D4O3 []. While the exact molecular weight isn't specified, the presence of four deuterium atoms (D) instead of four hydrogen atoms (H) will slightly increase the molecular weight compared to unlabeled trans-resveratrol.

- Mass Spectrometry (MS): Confirmed the isotopic distribution of the synthesized compound, showing 96% deuteration (d4) and 4% containing three deuterium atoms (d3) [].

- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule [].

- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR were used to confirm the structure and purity of the synthesized compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)